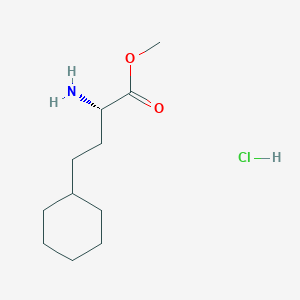
4-(2-Methylcyclopropyl)butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“4-(2-Methylcyclopropyl)butan-1-amine” is a chemical compound with the molecular formula C8H17N . It has a molecular weight of 127.23 .
Synthesis Analysis
The synthesis of amines like “4-(2-Methylcyclopropyl)butan-1-amine” can be achieved through various methods. One such method is the reductive amination of aldehydes and ketones . This process involves the reaction of an aldehyde or ketone with a primary amine to form an imine, also known as a Schiff base .Molecular Structure Analysis
The molecular structure of “4-(2-Methylcyclopropyl)butan-1-amine” can be represented by the InChI code: 1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3 .Scientific Research Applications
Aminolysis Reactions
Aminolysis reactions involving cyclopropyl-containing compounds, as demonstrated by Novakov et al. (2017), are pivotal in organic synthesis, offering pathways to generate a variety of functionalized molecules. This study highlighted the reactivity of cyclopropyl derivatives in the presence of amines, underpinning their potential in synthesizing complex amine-containing structures which could be analogous to "4-(2-Methylcyclopropyl)butan-1-amine" applications (Novakov et al., 2017).
Synthesis and Structural Analysis
Derivatives of butan-1-amine, such as those discussed by Jebas et al. (2013), have been synthesized and structurally characterized, providing a foundation for understanding the chemical behavior and potential applications of "4-(2-Methylcyclopropyl)butan-1-amine". These studies contribute to the field of crystallography and molecular design, offering insights into the structural aspects that govern reactivity and interaction (Jebas et al., 2013).
Catalytic Applications
The development of new catalysts utilizing amines is a significant area of research. For instance, the work by Lifchits and Charette (2008) on the Lewis acid-catalyzed ring-opening of cyclopropanes with amine nucleophiles showcases the potential of amine compounds in facilitating stereoselective syntheses. This research is relevant to understanding how "4-(2-Methylcyclopropyl)butan-1-amine" might act in catalytic processes, leading to the efficient synthesis of complex organic molecules (Lifchits & Charette, 2008).
Material Science and Polymer Chemistry
Amines play a crucial role in material science, particularly in the synthesis of novel polymers. Guillaneuf et al. (2010) explored the use of amines in nitroxide-mediated photopolymerization, indicating the potential of "4-(2-Methylcyclopropyl)butan-1-amine" in developing new polymeric materials with unique properties (Guillaneuf et al., 2010).
Environmental Applications
Amines, such as those studied by Singto et al. (2016), have been investigated for carbon dioxide capture, showcasing their importance in addressing environmental challenges. This research suggests that "4-(2-Methylcyclopropyl)butan-1-amine" and similar compounds could contribute to the development of efficient and sustainable CO2 capture technologies (Singto et al., 2016).
properties
IUPAC Name |
4-(2-methylcyclopropyl)butan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17N/c1-7-6-8(7)4-2-3-5-9/h7-8H,2-6,9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YEBRZXZMOCCDMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC1CCCCN |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
127.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2-[4-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]-1,3,4-thiadiazole](/img/structure/B2806648.png)



![2-[3-(Difluoromethyl)-5-methylpyrazol-1-yl]-6-methylbenzoic acid](/img/structure/B2806653.png)


![4-isopropoxy-N-(11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)benzamide](/img/structure/B2806656.png)
